molecular formula C11H13NO2 B13220980 N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine

N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B13220980
M. Wt: 191.23 g/mol
InChI Key: YKQQDBJZEZWIRA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This benzodioxin derivative serves as a versatile synthetic intermediate and key building block in medicinal chemistry and pharmaceutical research. The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in drug discovery, known for its presence in compounds with a range of biological activities . Researchers utilize this amine functionalized core, specifically its primary amine group, for the synthesis of more complex molecules, such as benzenesulfonamide derivatives . These sulfonamides have been investigated for their potential as antibacterial agents and as inhibitors of enzymes like lipoxygenase, which is a target in inflammatory diseases . The cyclopropyl substituent on the amine nitrogen can influence the compound's physicochemical properties and its interaction with biological targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C11H13NO2/c1-2-8(1)12-9-3-4-10-11(7-9)14-6-5-13-10/h3-4,7-8,12H,1-2,5-6H2

InChI Key

YKQQDBJZEZWIRA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Preparation Methods

Step A: Formation of the Benzodioxin Core

  • Starting Materials: Phenolic compounds and appropriate aldehydes or acids.
  • Reaction Conditions: Reactions are carried out in solvents like benzene, toluene, or alcohols under reflux conditions, often with dehydrating agents such as molecular sieves or inorganic bases like sodium carbonate to facilitate cyclization.
  • Key Techniques: Use of Dean-Stark apparatus to remove water during cyclization, ensuring efficient ring formation.

Step B: Introduction of the Amino Group at Position 6

  • Method: Nucleophilic substitution or reductive amination using ammonia or primary amines (e.g., cyclopropylamine).
  • Reaction Conditions: Typically performed in polar solvents such as methanol or ethanol, with catalysts like platinum oxide under hydrogen atmosphere or using reducing agents like sodium borohydride or lithium aluminum hydride.

Step C: Cyclopropyl Group Incorporation

  • Method: The cyclopropyl group can be introduced via nucleophilic attack of cyclopropylamine on activated intermediates or through the use of cyclopropyl halides in nucleophilic substitution reactions.
  • Reaction Conditions: Conducted in inert solvents such as tetrahydrofuran or diethyl ether, often with bases like triethylamine to facilitate the substitution.

Specific Reaction Conditions and Reagents

Step Reagents/Conditions Solvent Catalysts/Extras Remarks
Core synthesis Phenols, aldehydes, dehydrating agents Benzene, toluene Dean-Stark apparatus Ring formation via cyclization
Amination Ammonia or primary amines Methanol, ethanol Platinum oxide, hydrogen Reductive amination or substitution
Cyclopropyl introduction Cyclopropyl halides or amines Tetrahydrofuran, diethyl ether Triethylamine Nucleophilic substitution

Summary of Research Findings

  • The synthesis involves multi-step reactions starting from phenolic precursors.
  • Cyclization to form the benzodioxin ring is achieved under reflux with dehydrating agents.
  • The amino group at position 6 is introduced via nucleophilic substitution or reductive amination.
  • The cyclopropyl group is incorporated using cyclopropyl halides or amines under nucleophilic conditions.
  • Reaction conditions are optimized to prevent side reactions and maximize yield, typically involving reflux in inert solvents with appropriate catalysts.

Notes and Considerations

  • The synthesis route's complexity necessitates careful control of reaction conditions, especially temperature and solvent purity.
  • Purification steps, such as recrystallization or chromatography, are essential to isolate the final product with high purity.
  • Safety precautions should be observed when handling reactive reagents like cyclopropyl halides and reducing agents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Lipoxygenase Inhibition : Bulky aromatic substituents (e.g., 3-phenylpropyl, 4-chlorobenzyl) enhance lipoxygenase inhibition, though their IC50 values (~85–89 mM) remain inferior to the reference standard Baicalein (22.41 ± 1.3 mM) .

Antimicrobial Activity : Chlorinated aryl groups (e.g., 4-chlorophenylsulfonyl) paired with lipophilic substituents (e.g., 3,5-dimethylphenyl) improve antimicrobial potency, likely due to enhanced membrane penetration .

Enzyme Selectivity : α-Glucosidase inhibitors (e.g., 7i, 7k) require electron-withdrawing groups (e.g., nitro, chloro) on the phenylacetamide moiety for moderate activity, but they are less potent than acarbose (IC50: 37.38 ± 0.12 μM) .

Structural Flexibility: Non-sulfonamide derivatives, such as ethyl acetate (S7) and pyrrole-imine (BPS), exhibit distinct applications (e.g., antibacterial, anticorrosion), highlighting the scaffold’s versatility .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Sulfonamide derivatives (e.g., 5c, 5e) exhibit moderate aqueous solubility due to polar sulfonyl groups, whereas alkyl/aryl derivatives (e.g., S7) are more lipophilic .
  • Bioavailability : N-Substituted acetamides (e.g., 7a–l) show improved metabolic stability compared to parent amines, attributed to reduced oxidative deamination .

Structure-Activity Relationship (SAR) Trends

  • Antibacterial Activity : Electron-deficient sulfonamides (e.g., 4-chlorobenzenesulfonyl) enhance Gram-negative targeting, likely by disrupting efflux pumps .
  • Anti-inflammatory Potential: Bulky N-alkyl/aralkyl groups increase lipoxygenase inhibition but reduce selectivity due to steric hindrance .

Biological Activity

N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, particularly focusing on its role as a cholinesterase inhibitor and its implications for treating neurodegenerative diseases.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a benzodioxin moiety, which contributes to its unique chemical properties. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2 with a molar mass of approximately 205.25 g/mol. The structural characteristics of this compound are illustrated in the following table:

PropertyValue
Molecular FormulaC12H15NO2C_{12}H_{15}NO_2
Molar Mass205.25 g/mol
CAS Number1154386-64-7

Cholinesterase Inhibition

One of the primary biological activities attributed to this compound is its potential as a cholinesterase inhibitor . Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease as they prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Research indicates that derivatives of this compound exhibit effective inhibition of cholinesterase activity. For instance, studies have shown that certain analogs can significantly reduce acetylcholinesterase (AChE) activity in vitro, suggesting their potential therapeutic applications in managing Alzheimer's disease and other cognitive disorders.

Enzyme Inhibition Studies

In addition to cholinesterase inhibition, this compound has demonstrated inhibitory effects against other enzymes such as α-glucosidase. This activity is particularly relevant for conditions like diabetes where modulation of carbohydrate metabolism is beneficial. The following table summarizes the enzyme inhibition activities associated with this compound:

EnzymeInhibition ActivityReference
AcetylcholinesteraseSignificant Inhibition
α-GlucosidaseModerate Inhibition

The mechanism by which this compound exerts its biological effects involves interaction with the active sites of target enzymes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate these interactions. These studies reveal that the compound's structural features enhance its binding affinity for cholinesterases and other relevant enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cholinergic Activity in Alzheimer's Models : A study demonstrated that derivatives of this compound improved cognitive function in animal models by inhibiting AChE activity effectively.
  • Diabetes Management : Another investigation highlighted the compound's ability to lower blood glucose levels by inhibiting α-glucosidase, suggesting its utility in diabetes management.

These findings indicate that this compound holds promise as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases and metabolic disorders.

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